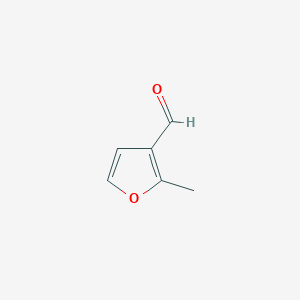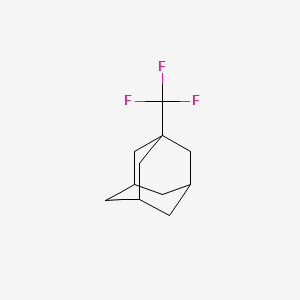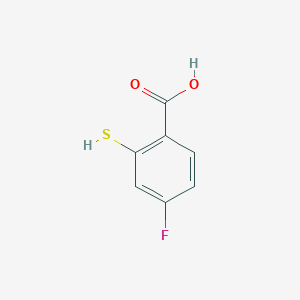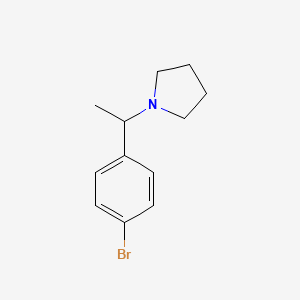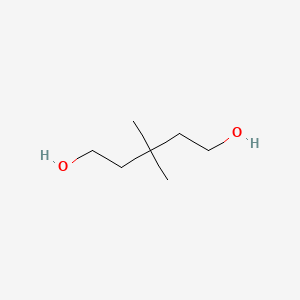
3,3-Dimethylpentane-1,5-diol
Übersicht
Beschreibung
3,3-Dimethylpentane-1,5-diol is an organic compound with the molecular formula C7H16O2 . It has an average mass of 132.201 Da and a monoisotopic mass of 132.115036 Da .
Synthesis Analysis
There are several methods to synthesize 3,3-Dimethylpentane-1,5-diol. One method involves the reaction of 3,3-dimethylglutaric acid with BH3.THF. The reaction mixture is stirred at room temperature for 18 hours, after which aqueous HCl solution is added, and the mixture is extracted with ethyl acetate .Molecular Structure Analysis
The molecular structure of 3,3-Dimethylpentane-1,5-diol contains a total of 24 bonds; 8 non-H bonds, 4 rotatable bonds, 2 hydroxyl groups, and 2 primary alcohols .Chemical Reactions Analysis
3,3-Dimethylpentane-1,5-diol can undergo various chemical reactions. For instance, it can isomerize via a methyl shift mechanism on oxygen-exposed tungsten carbides .Physical And Chemical Properties Analysis
3,3-Dimethylpentane-1,5-diol has a density of 0.9744 (rough estimate), a melting point of 44.24°C (estimate), a boiling point of 233.16°C (rough estimate), and a refractive index of 1.4580 .Wissenschaftliche Forschungsanwendungen
Enzyme Model Studies
One significant application of 3,3-Dimethylpentane-1,5-diol derivatives in scientific research is as models for enzyme-catalyzed reactions. Specifically, these compounds have been used to simulate the mechanisms of coenzyme B12-dependent diol dehydratase and ethanolamine ammonia lyase. These enzymes play crucial roles in converting 1,2-diols and vicinal aminoalcohols into aldehydes and either water or ammonia. Research has developed model systems that replicate these enzymatic processes, highlighting the potential of 3,3-Dimethylpentane-1,5-diol derivatives in understanding and mimicking natural biological transformations (Anderson, Ashwell, Garnett, & Golding, 2000).
Metallo-Organic Chemistry
Another application area is in metallo-organic chemistry, where 3,3-Dimethylpentane-1,5-diol derivatives are used to synthesize sterically crowded diolates with group 13 metals. These compounds help explore the structure and reactivity of metal complexes with significant steric hindrance, contributing to the understanding of metal-ligand interactions in complex environments. Such research aids in designing new materials with potential applications in catalysis and materials science (Ziemkowska & Anulewicz-Ostrowska, 2004).
Organic Synthesis and Material Science
3,3-Dimethylpentane-1,5-diol derivatives are instrumental in organic synthesis, serving as building blocks for the total synthesis of complex molecules, including natural products and polymers. These derivatives have been used in synthesizing stereoisomers of non-symmetric derivatives, which are crucial in the total synthesis of many polypropionates, highlighting their versatility as synthetic intermediates (Mas, González, & Vilarrasa, 2003).
Advanced Material Applications
Furthermore, studies involving the transformation of aliphatic polyketones composed of 3,3-dimethylpentane-2,4-dione units into π-conjugated polyimines showcase advanced applications in material science. These transformations are critical for developing materials with novel optical and electrical properties, suitable for applications in electronics and photonics (Manabe, Uesaka, Yoneda, & Inokuma, 2019).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure). The target organs include the central nervous system (CNS) .
Eigenschaften
IUPAC Name |
3,3-dimethylpentane-1,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-7(2,3-5-8)4-6-9/h8-9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEPFAMBMGCTQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90510466 | |
| Record name | 3,3-Dimethylpentane-1,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90510466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethylpentane-1,5-diol | |
CAS RN |
53120-74-4 | |
| Record name | 3,3-Dimethylpentane-1,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90510466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-dimethylpentane-1,5-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


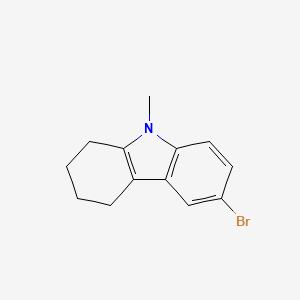
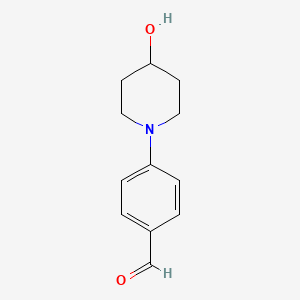
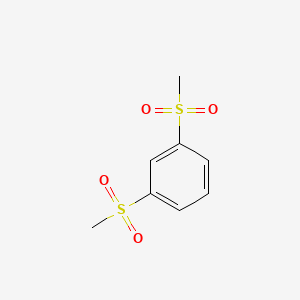
![1-(4-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1316398.png)
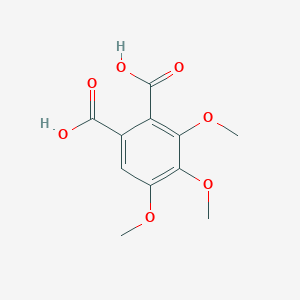
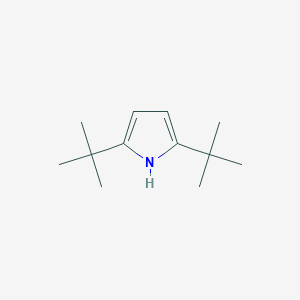


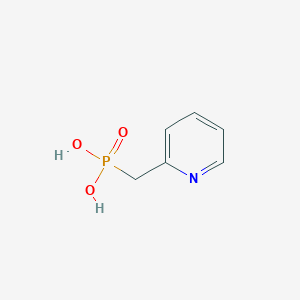
![3H-Spiro[1-benzofuran-2,4'-piperidine]](/img/structure/B1316415.png)
